2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide
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Overview
Description
2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzenesulfonamide core with two chlorine atoms at the 2 and 5 positions and a tetrahydrofuran-2-yl ethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide can be achieved through a multi-step process:
Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 1-(tetrahydrofuran-2-yl)ethylamine.
Reaction Conditions: The reaction typically involves the nucleophilic substitution of the sulfonyl chloride group by the amine group under basic conditions. A common base used is triethylamine.
Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include various substituted benzenesulfonamides.
Oxidation: Products include sulfonic acids or sulfonyl chlorides.
Reduction: Products include amines or alcohols.
Scientific Research Applications
2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antibacterial and antifungal agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorobenzenesulfonamide: Lacks the tetrahydrofuran-2-yl ethyl group.
N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide: Lacks the chlorine atoms on the benzene ring.
2,5-dichloro-N-ethylbenzenesulfonamide: Lacks the tetrahydrofuran ring.
Uniqueness
2,5-dichloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide is unique due to the presence of both the chlorine atoms and the tetrahydrofuran-2-yl ethyl group. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-dichloro-N-[1-(oxolan-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO3S/c1-8(11-3-2-6-18-11)15-19(16,17)12-7-9(13)4-5-10(12)14/h4-5,7-8,11,15H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQASBORKJLTOCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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